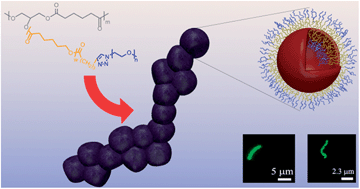Synthesis and characterization of graft copolymers able to form polymersomes and worm-like aggregates†
Soft Matter Pub Date: 2013-09-18 DOI: 10.1039/C3SM51716K
Abstract
Poly(glycerol adipate)-graft-(poly(ε-caprolactone)-block-poly(ethylene oxide)) (PGA-g-(PCL-b-PEO)) is synthesized by ring opening polymerization of ε-caprolactone initiated by the hydroxyl groups of PGA. This is followed by grafting of poly(ethylene oxide) monomethylether mPEO-N3 onto the PCL blocks using copper-catalyzed azide–alkyne cycloaddition (CuAAC, “click” reaction). All polymers form micelles of radii in the range of 10 nm after dissolving in acetone and dialysis against water. Micelles formed by PGA-g-(PCL-b-PEO) show smaller critical micelle concentration (cmc) and higher stability against temperature increase compared to micelles formed by PCL-b-PEO with an identical chemical composition to the grafted segments. Additionally, PGA17-g-(PCL24-b-PEO44) forms worm-like aggregates prepared by the cosolvent/evaporation method. The resulting worm-like aggregates are visualized by transmission electron and confocal laser scanning microscopy and show shape persistent behaviour over their entire contour length. It is suggested that these worm-like aggregates are formed by partially fused polymersomes under the influence of shear flow. They have the potential for simultaneous delivery of hydrophobic and hydrophilic drugs.

Recommended Literature
- [1] Ce4+ as a facile and versatile surface modification reagent for templated synthesis in electrical applications†
- [2] Brønsted–Lewis dual acidic ionic liquid immobilized on mesoporous silica materials as an efficient cooperative catalyst for Mannich reactions†
- [3] Calcium stilbene complexes: structures and dual reactivity†
- [4] Calcium concentration of drinking water to improve calcium intake: A simulation study
- [5] Bridging model and real catalysts: general discussion
- [6] Autocatalysis in liquid/liquid surfactant transfer
- [7] BSA–MnO2–SAL multifunctional nanoparticle-mediated M1 macrophages polarization for glioblastoma therapy
- [8] Calix[4]arene based dendrimers†
- [9] Changes in wastewater treatment performance and activated sludge properties of a membrane bioreactor at low temperature operation†
- [10] Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡

Journal Name:Soft Matter
research_products
-
CAS no.: 2639424-36-3









